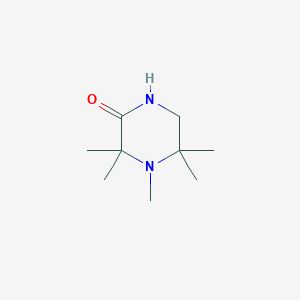

3,3,4,5,5-Pentamethylpiperazin-2-one

Descripción

3,3,4,5,5-Pentamethylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with five methyl groups at positions 3, 3, 4, 5, and 3. Its molecular formula is C₉H₁₆N₂O, and it is structurally characterized by a six-membered ring containing two nitrogen atoms and a ketone group. This compound is notable for its role as a stabilizer in polymer chemistry, particularly in UV-resistant materials . Regulatory records indicate its inclusion under TSCA (Toxic Substances Control Act) Section 12(b) for export notification requirements, highlighting its industrial significance and safety considerations .

Propiedades

Número CAS |

135841-33-7 |

|---|---|

Fórmula molecular |

C9H18N2O |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

3,3,4,5,5-pentamethylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12) |

Clave InChI |

IMLQMPHRPAAEOF-UHFFFAOYSA-N |

SMILES |

CC1(CNC(=O)C(N1C)(C)C)C |

SMILES canónico |

CC1(CNC(=O)C(N1C)(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural analogues of 3,3,4,5,5-pentamethylpiperazin-2-one, emphasizing differences in substituents, applications, and regulatory status:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability :

- The five methyl groups in 3,3,4,5,5-pentamethylpiperazin-2-one enhance steric hindrance, improving thermal stability in polymer matrices . In contrast, the deuterated 4-hydroxypiperidine-3,3,4,5,5-d5 is designed for isotopic tracing in metabolic studies, where deuterium substitution minimizes metabolic interference .

- The pyrazole-acetyl group in 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one introduces hydrogen-bonding capacity, making it suitable for pharmaceutical applications targeting enzyme inhibition .

Regulatory and Industrial Relevance: 3,3,4,5,5-Pentamethylpiperazin-2-one is regulated under TSCA §12(b) due to its use in industrial polymer stabilizers, requiring export notifications . Analogues like 4-[(3-aminophenyl)methyl]piperazin-2-one lack such restrictions, reflecting their niche research applications . The triazine-linked piperazinone in Good-rite UV 3159 demonstrates advanced UV resistance in plastics, outperforming simpler methylated derivatives in longevity under sunlight exposure .

Synthetic and Analytical Challenges :

- Deuterated compounds (e.g., 4-hydroxypiperidine-3,3,4,5,5-d5) require specialized synthesis to achieve ≥98% isotopic purity, whereas methylated derivatives like 3,3,4,5,5-pentamethylpiperazin-2-one are synthesized via straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.